molecular formula C27H31N9O5 B3028267 Lanraplenib (monosuccinate) CAS No. 1800046-97-2

Lanraplenib (monosuccinate)

Cat. No. B3028267
M. Wt: 561.6 g/mol
InChI Key: DVFRSTNNWJHWGW-UHFFFAOYSA-N
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Patent
US09290505B2

Procedure details

To a slurry of di-tert-butyl {6-[8-({4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]pyrazin-2-yl}imidodicarbonate (225 g, 0.35 mol, 1 mol eq.) in water (12 parts) was added a solution of sulfuric acid (3.1 parts, 6.99 mol, 20 mol eq.) in water (5 parts). The reaction was heated to ca. 40° C. and stirred at this temperature for ca. 4 h at which point the reaction is deemed complete. The reaction mixture was cooled to ca. 22° C., acetone (3 parts) was charged and a solution of sodium carbonate (4.1 parts, 8.75 mol, 25.0 mol eq.) in water (15 parts) was added. The resulting slurry was filtered and the wet cake was washed with water in portions (4×1 parts), then with tert-butyl methyl ether (4 parts). The wet cake (Example 2 free base) was dried at ca. 60° C. To the slurry of dry Example 2 free base in 2-propanol (2.3 parts) was added a solution of succinic acid (Based on the isolated Example 2 free base: 0.43 parts, 1.6 mol eq.) in 2-propanol (15 parts). The resulting slurry was heated to ca. 40° C. and stirred at this temperature for ca. 2 h and then cooled to ca. 22° C., followed by a stir period of ca. 16 h. The slurry was filtered at ca. 22° C. and the wet cake was washed with 2-propanol (5 parts) and dried at ca. 60° C. to afford the product.
Name
di-tert-butyl {6-[8-({4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]pyrazin-2-yl}imidodicarbonate
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
6.99 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.75 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][CH:3]([N:5]2[CH2:10][CH2:9][N:8]([C:11]3[CH:16]=[CH:15][C:14]([NH:17][C:18]4[C:19]5[N:20]([CH:45]=[CH:46][N:47]=5)[CH:21]=[C:22]([C:24]5[N:29]=[C:28]([N:30](C(OC(C)(C)C)=O)C(OC(C)(C)C)=O)[CH:27]=[N:26][CH:25]=5)[N:23]=4)=[CH:13][CH:12]=3)[CH2:7][CH2:6]2)[CH2:2]1.S(=O)(=O)(O)O.CC(C)=[O:55].[C:57](=[O:60])([O-:59])[O-].[Na+].[Na+]>O>[C:4]([OH:1])(=[O:55])[CH2:3][CH2:2][C:57]([OH:59])=[O:60].[NH2:30][C:28]1[N:29]=[C:24]([C:22]2[N:23]=[C:18]([NH:17][C:14]3[CH:13]=[CH:12][C:11]([N:8]4[CH2:9][CH2:10][N:5]([CH:3]5[CH2:4][O:1][CH2:2]5)[CH2:6][CH2:7]4)=[CH:16][CH:15]=3)[C:19]3[N:20]([CH:45]=[CH:46][N:47]=3)[CH:21]=2)[CH:25]=[N:26][CH:27]=1 |f:3.4.5,7.8|

Inputs

Step One
Name
di-tert-butyl {6-[8-({4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]pyrazin-2-yl}imidodicarbonate
Quantity
225 g
Type
reactant
Smiles
O1CC(C1)N1CCN(CC1)C1=CC=C(C=C1)NC=1C=2N(C=C(N1)C1=CN=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C=CN2
Name
Quantity
6.99 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
8.75 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for ca. 4 h at which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ca. 22° C.
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
the wet cake was washed with water in portions (4×1 parts)
CUSTOM
Type
CUSTOM
Details
The wet cake (Example 2 free base) was dried at ca. 60° C
ADDITION
Type
ADDITION
Details
To the slurry of dry Example 2 free base in 2-propanol (2.3 parts) was added a solution of succinic acid (
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was heated to ca. 40° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for ca. 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ca. 22° C.
WAIT
Type
WAIT
Details
followed by a stir period of ca. 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered at ca. 22° C.
WASH
Type
WASH
Details
the wet cake was washed with 2-propanol (5 parts)
CUSTOM
Type
CUSTOM
Details
dried at ca. 60° C.
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCC(=O)O)(=O)O.NC1=CN=CC(=N1)C=1N=C(C=2N(C1)C=CN2)NC2=CC=C(C=C2)N2CCN(CC2)C2COC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.